(R)-3-Methylpyrrolidine
Overview
Description
“®-3-Methylpyrrolidine” is a chiral compound with the molecular formula C5H11N . It is an optically active amine that can be used as a key building block in various syntheses .
Synthesis Analysis
The asymmetric synthesis of “®-3-Methylpyrrolidine” has been achieved starting from (S)-malic acid . The overall yield for the final products is between 15.9% and 23.1%, with an enantiomeric excess of 84.7% . Another approach for the synthesis of an analogue of L-Proline has been reported, utilizing inexpensive, commercially available reagents .Molecular Structure Analysis
The molecular weight of “®-3-Methylpyrrolidine” is 85.15 . The SMILES string representation of the molecule isC[C@@H]1CCCN1
. Physical And Chemical Properties Analysis
“®-3-Methylpyrrolidine” has a density of 0.842 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4353 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Medicinal Chemistry:
- Efficient and Practical Synthesis: The compound has been a focus of studies aiming to develop efficient and practical synthesis methods. For instance, Zhao et al. (2006) described a high-yielding synthesis of (R)-2-methylpyrrolidine, achieving over 99% optical purity and an overall yield of 83% from readily available materials (Zhao et al., 2006). Similarly, Hao (2007) reported the synthesis of (R)-2-Methylpyrrolidine with an overall yield of 63%, indicating the interest in developing efficient synthetic routes for this compound (Hao, 2007).
Role in Drug Discovery and Development:
- Histamine H3 Receptor Inverse Agonist: Hudkins et al. (2011) discovered a novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, one of which was 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. This compound demonstrated high affinity and selectivity for human and rat H3Rs, indicating its potential in treating attentional and cognitive disorders (Hudkins et al., 2011).
Advanced Material Science:
- Graphene-modified Magnetic Polypyrrole Nanocomposite: In the field of material science, Bai et al. (2015) synthesized a graphene-modified magnetic polypyrrole nanocomposite (Fe3O4@PPy/RGO) using (R)-3-Methylpyrrolidine. This nanocomposite demonstrated efficient adsorption of methylene blue from aqueous solutions, highlighting its potential application in wastewater treatment (Bai et al., 2015).
Catalysis and Chemical Transformations:
- Selective and Catalytic Arylation: Sezen and Sames (2005) conducted studies on the arylation of N-phenylpyrrolidine, leading to the development of a method for direct and selective arylation of sp3 C-H bonds without a directing group, showcasing the compound's role in catalytic transformations (Sezen & Sames, 2005).
- Enantioselective C−H Oxidation: Talsi et al. (2017) reported chiral Mn‐aminopyridine complexes capable of catalyzing the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, where (R)-3-Methylpyrrolidine was used to achieve high enantioselectivity in the production of 1‐arylalkanols (Talsi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYINPWAJIVTFBW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452408 | |
Record name | (R)-3-METHYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methylpyrrolidine | |
CAS RN |
69498-24-4 | |
Record name | (R)-3-METHYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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